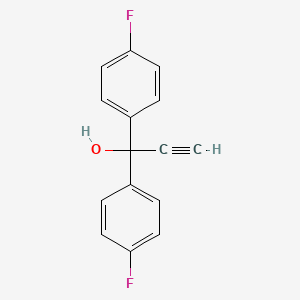

1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol

Description

1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol (CAS: 357-77-7) is a fluorinated propargyl alcohol derivative with the molecular formula C₁₅H₁₀F₂O and a molecular weight of 244.07 g/mol. Its structure features two 4-fluorophenyl groups attached to a propargyl alcohol backbone, contributing to its unique physicochemical properties. Key spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 7.38–7.45 (m, 4H), 7.06–7.12 (m, 4H), 5.90 (s, 1H), 2.30 (s, 1H) .

- ¹³C NMR: δ 162.8 (d, J = 247 Hz, C-F), 131.6 (aromatic carbons), 82.2 (alkynyl carbon), 75.4 (alkynyl carbon), 65.8 (quaternary C-OH) .

- IR: Strong absorption at 3300 cm⁻¹ (O-H stretch) and 2100 cm⁻¹ (C≡C stretch) .

The compound is primarily used in research and development, particularly in synthesizing heterocyclic frameworks (e.g., indole derivatives) and as a precursor for agrochemicals .

Properties

CAS No. |

357-77-7 |

|---|---|

Molecular Formula |

C15H10F2O |

Molecular Weight |

244.23 g/mol |

IUPAC Name |

1,1-bis(4-fluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C15H10F2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H |

InChI Key |

YNCDJMPHQPGFDQ-UHFFFAOYSA-N |

SMILES |

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Effects

Key Observations :

Reactivity Trends :

- The propargyl alcohol moiety in this compound enables AuCl₃-catalyzed cyclization to form oxazine-indole hybrids, a reaction less efficient in non-fluorinated analogues due to weaker electronic activation .

- Solvent Effects : Higher yields (90%) are achieved in 2-MeTHF compared to DCM (83%), attributed to better stabilization of polar intermediates .

Solid-State and Intermolecular Interactions

Structural Insights :

- The fluorinated propargyl alcohol lacks conventional C–H⋯F interactions but stabilizes via non-classical C–H⋯π contacts, contrasting with disulfide derivatives where S–S bonds dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.